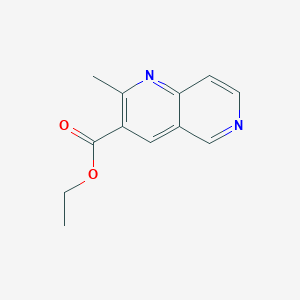

Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

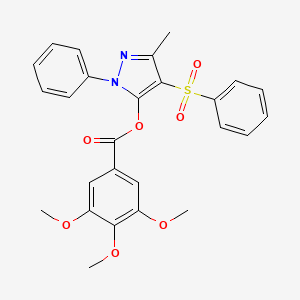

Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 . The IUPAC name for this compound is ethyl 2-methyl [1,6]naphthyridine-3-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate has been reported in the literature . Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate gave ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate in high yield in a one-step reaction with 1,3,5-triazine in the presence of ethanolic sodium ethoxide, or in a two-step procedure with DMF diethyl acetal followed by ring closure with ammonia .

Molecular Structure Analysis

The InChI code for Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is 1S/C12H12N2O2/c1-3-16-12(15)10-6-9-7-13-5-4-11(9)14-8(10)2/h4-7H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate has a density of 1.2±0.1 g/cm^3, a boiling point of 326.5±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.9±3.0 kJ/mol and a flash point of 151.3±26.5 °C . The compound has a molar refractivity of 61.5±0.3 cm^3, and it accepts 4 hydrogen bonds .

科学的研究の応用

Synthesis of Naphthyridines : Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate has been utilized in the synthesis of naphthyridines. For example, Balogh, Hermecz, Simon, and Pusztay (2009) reported the synthesis of ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates in a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates by aminomethinylation with 1,3,5-triazine (Balogh, Hermecz, Simon, & Pusztay, 2009).

Antimicrobial Activity : Ramesh and Sreenivasulu (2004) synthesized 2-Methyl-1,8-naphthyridine-3-carbazide from ethyl 2-methyl-1,8-naphthyridine-3-carboxylate and screened its antimicrobial activity (Ramesh & Sreenivasulu, 2004).

Precursor in Naphthyridine Synthesis : Plisson and Chenault (2001) demonstrated the use of ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, a precursor of nalidixic acid, in the synthesis of substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines (Plisson & Chenault, 2001).

Cytotoxic Activity in Cancer Research : Deady, Rogers, Zhuang, Baguley, and Denny (2005) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones derived from 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, showing potent cytotoxicity against various cancer cell lines (Deady et al., 2005).

Synthesis of Pyridone-Carboxylic Acids as Antibacterial Agents : Hirose, Mishio, Matsumoto, and Minami (1982) synthesized pyridone-carboxylic acids with significant antibacterial activity, using ethyl 7-chloro-1, 4-dihydro-4-oxo-1, 8-naphthyridine-3-carboxylate (Hirose, Mishio, Matsumoto, & Minami, 1982).

Neuroprotective Properties : Orozco, de los Ríos, Arias, León, García, Marco, Villarroya, and López (2004) reported on a compound, Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8] naphthyridine-3-carboxylate (ITH4012), which showed neuroprotective properties and acetylcholinesterase inhibition (Orozco et al., 2004).

Acetylcholinesterase Inhibition in Alzheimer's Research : Soriano, Samadi, Chioua, de los Ríos, and Marco-Contelles (2010) synthesized and analyzed ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate for its acetylcholinesterase inhibition, suggesting its potential as a therapeutic agent in Alzheimer's disease (Soriano et al., 2010).

特性

IUPAC Name |

ethyl 2-methyl-1,6-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-7-13-5-4-11(9)14-8(10)2/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTMJRAYGONFAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)

![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)

![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)